methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate
Description
Methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate is a hydrazone derivative featuring a methyl benzoate core substituted with an (E)-configured azomethine (C=N) bond. The hydrazinylidene group is linked to a 2,4,6-tribromophenoxyacetyl moiety, which introduces steric bulk and electronic effects due to the three bromine atoms. This compound’s structure is analogous to other aryl hydrazones but distinguished by its unique halogenation pattern and phenoxyacetate functionalization. The E configuration of the azomethine bond is critical for molecular rigidity and intermolecular interactions, as observed in related hydrazone derivatives .
Properties
IUPAC Name |
methyl 4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br3N2O4/c1-25-17(24)11-4-2-10(3-5-11)8-21-22-15(23)9-26-16-13(19)6-12(18)7-14(16)20/h2-8H,9H2,1H3,(H,22,23)/b21-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXCYCJLWBINHE-ODCIPOBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416856 | |
| Record name | AC1NSU03 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5476-00-6 | |
| Record name | AC1NSU03 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4,6-tribromophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with methyl 4-formylbenzoate under acidic conditions to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The presence of the tribromophenoxy group enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several analogs:
- Hydrazinylidene-methyl benzoate backbone: Common in compounds like methyl 4-[(E)-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}hydrazono)methyl]benzoate (), which replaces the tribromophenoxy group with a pyrimidinylthio substituent.
- Halogenated derivatives: describes methyl benzoate analogs with 4-bromo- (VI, m.p. 122°C) and 4-iodophenyl (VII, m.p. 131°C) hydrazinylidene groups. The target compound’s 2,4,6-tribromophenoxy group introduces greater steric hindrance and electron-withdrawing effects compared to mono-halogenated analogs .
- Phenoxyacetyl vs. benzoyl hydrazides: Compounds in (e.g., derivatives 16–19) feature benzoyl hydrazides with thiazolidinone rings, contrasting with the tribromophenoxyacetyl group in the target compound. This difference likely impacts biological activity and solubility .
Physicochemical Properties
Key physicochemical comparisons are summarized in Table 1:
*Estimated based on formula (C₁₇H₁₂Br₃N₂O₄); †Calculated from molecular formulas in .
Key Observations :
- The target compound’s bromine-rich substituent increases molecular weight significantly compared to mono-halogenated analogs (e.g., VI and VII).
- Higher halogen content (e.g., iodine in VII) correlates with elevated melting points, suggesting that the target compound may exhibit a higher melting point than VI due to increased halogenation and molecular symmetry .
Spectroscopic Characterization
- NMR Data: The target compound’s ¹H NMR would likely show aromatic proton signals near δ 7.5–8.5 ppm (similar to VI and VII in ) and a singlet for the tribromophenoxy group’s equivalent protons. The azomethine proton (C=N) typically resonates at δ 8.0–8.5 ppm in E-configured hydrazones, as seen in . Methyl benzoate protons (OCH₃) appear as a singlet near δ 3.8–3.9 ppm across analogs .
Mass Spectrometry :
- HRMS would confirm the molecular ion peak at m/z 550.8 (for C₁₇H₁₂Br₃N₂O₄⁺), with fragmentation patterns dominated by bromine isotope clusters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
